3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-11(5-3-7-13(9)15(17)18)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJPNOKWHIYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689242 | |
| Record name | 3'-Fluoro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-97-0 | |
| Record name | 3'-Fluoro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Fluoro 2 Methylphenyl 2 Methylbenzoic Acid and Its Derivatives
Catalytic Cross-Coupling Protocols for Biaryl Linkage Formation
The formation of the pivotal C-C bond between the two aromatic rings in 3-(3-fluoro-2-methylphenyl)-2-methylbenzoic acid is a key synthetic step. Transition metal-catalyzed cross-coupling reactions are powerful tools for this transformation.
Palladium-Catalyzed Suzuki-Miyaura Coupling for ortho-Substituted Biaryls
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. However, the synthesis of biaryls with substituents at all four ortho positions, as in the target molecule, is notoriously difficult due to steric hindrance, which can impede both the oxidative addition and the transmetalation steps of the catalytic cycle. To address this, specialized catalyst systems have been developed.
Modern approaches to the Suzuki-Miyaura coupling of sterically demanding substrates often employ bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote the challenging reductive elimination step. For the synthesis of this compound, this would involve the coupling of a 3-fluoro-2-methylphenylboronic acid derivative with a 2-methylhalobenzoic acid derivative.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Catalyst System | Ligand Type | Key Features |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for hindered substrates |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically demanding couplings |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | High thermal stability and reactivity |
| PEPPSI-IPr | NHC-palladium complex | Air and moisture stable precatalyst |
The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, THF, dioxane) is also critical and must be optimized to achieve good yields. The electronic properties of the coupling partners, such as the presence of the fluorine atom, can also influence the reaction kinetics.
Decarboxylative Coupling Reactions of Aromatic Carboxylic Acids for Biaryl Synthesis
Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods, using readily available carboxylic acids as starting materials. In this approach, a C-C bond is formed with the extrusion of carbon dioxide. The synthesis of the target molecule could be envisioned through the decarboxylative coupling of an activated derivative of 2-methylbenzoic acid with 3-fluoro-2-methylbenzoic acid.
These reactions are often catalyzed by palladium or a dual catalytic system of palladium and copper or silver. The presence of an ortho-substituent on the benzoic acid can sometimes facilitate the decarboxylation step. Research has shown that a variety of benzoic acids can undergo decarboxylative C-H arylation, providing a direct route to biaryl compounds.
Diels-Alder Approaches for the Construction of Highly Substituted Biaryl Templates
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereochemical control. This strategy can be employed to construct a highly substituted cyclohexene (B86901) or cyclohexadiene intermediate, which can then be aromatized to the desired biaryl scaffold.
For the synthesis of a tetra-ortho-substituted biaryl like this compound, a suitably substituted diene would react with a dienophile. For instance, a substituted 1,3-butadiene (B125203) could react with an alkyne bearing the other aromatic precursor. Subsequent aromatization, which can be achieved through various methods including oxidation or elimination of a leaving group, would yield the biaryl core. This method offers the advantage of building complexity early in the synthetic sequence. The hexadehydro-Diels-Alder reaction, using diynes and alkynes, can also lead to the formation of highly functionalized aromatic rings in a single step. google.com
Regioselective Introduction of Fluorine and Methyl Functionalities
The precise placement of the fluorine and methyl groups on the aromatic rings is crucial for the identity of the final compound.
Nucleophilic and Electrophilic Fluorination Strategies for Benzoic Acid Derivatives
The introduction of a fluorine atom onto an aromatic ring can be achieved through either nucleophilic or electrophilic fluorination methods.
Nucleophilic Fluorination: This typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source like CsF or KF. For the synthesis of the target molecule, a precursor such as 3-nitro-2-methylbenzoic acid could potentially be fluorinated. The reaction is often performed in a polar aprotic solvent at elevated temperatures.
Electrophilic Fluorination: This method utilizes an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), to directly fluorinate a C-H bond. The regioselectivity is governed by the electronic properties of the substituents already present on the ring. For a precursor to the 3-fluoro-2-methylphenyl moiety, the directing effects of the existing methyl group and the precursor to the second aromatic ring would need to be considered. Palladium-catalyzed C-H fluorination has also been developed, offering alternative pathways for regioselective fluorination.
Synthetic Routes for ortho-Methylated Aromatic Carboxylic Acids
The introduction of a methyl group ortho to a carboxylic acid can be challenging. Directed ortho-metalation is a powerful strategy to achieve this. The carboxylic acid group can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryl anion can then be quenched with an electrophilic methyl source, such as methyl iodide.
More recently, transition metal-catalyzed C-H methylation has been developed. For example, palladium-catalyzed ortho-C-H methylation of benzoic acids using reagents like di-tert-butyl peroxide as the methyl source has been reported. researchgate.netnih.gov Iridium-catalyzed carboxylate-directed ortho-C-H methylation is another advanced method that can be applied. nih.gov These methods offer a more direct and often more functional group-tolerant approach to ortho-methylation.
Synthesis of Advanced Intermediates and Precursors for Biaryl Formation
The construction of the biaryl scaffold of this compound is efficiently achieved through cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This strategy necessitates the prior synthesis of two key precursors: an aryl halide component derived from 2-methylbenzoic acid and an organoboron component derived from 3-fluoro-2-methylbenzene. The development of robust and high-yielding routes to these advanced intermediates is critical for the successful synthesis of the final compound.
Synthesis of Halogenated 2-Methylbenzoic Acid Precursors
A crucial intermediate for the biaryl coupling is a 2-methylbenzoic acid derivative that is halogenated at the 3-position. 3-Bromo-2-methylbenzoic acid is a commonly utilized precursor for this purpose. Research has established several effective synthetic pathways to this compound.
One prominent method involves a lithium-halogen exchange followed by carboxylation. This approach starts from 1,3-dibromo-2-methylbenzene, which is treated with tert-butyl lithium at low temperatures to selectively form an organolithium species. This intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding the desired product after purification.
Another documented route involves the hydrolysis of the corresponding ester, methyl 3-bromo-2-methylbenzoate. This method uses a base, such as lithium hydroxide, in a mixture of solvents like tetrahydrofuran (B95107) and water to achieve efficient saponification, providing the target acid in excellent yield. While the hydrolysis step itself is high-yielding, this pathway is contingent on the prior availability of the methyl ester precursor.
The table below summarizes a key method for the synthesis of 3-bromo-2-methylbenzoic acid.
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 1,3-Dibromo-2-methylbenzene | 1. tert-Butyl lithium (t-BuLi) 2. Dry Ice (CO₂) | Anhydrous THF, -76 to -78 °C, then warm to room temperature | 3-Bromo-2-methylbenzoic acid | 63.4% |
While iodinated analogs like 3-iodo-2-methylbenzoic acid are also suitable for cross-coupling reactions, their synthesis can be less straightforward. Direct iodination of 2-methylbenzoic acid tends to favor the formation of the 5-iodo isomer, making the isolation of the desired 3-iodo product challenging and low-yielding.
Synthesis of (3-Fluoro-2-methylphenyl)boronic Acid
The complementary coupling partner is (3-fluoro-2-methylphenyl)boronic acid. Organoboron compounds are fundamental intermediates in organic chemistry due to their stability and versatility in reactions like the Suzuki-Miyaura coupling. The synthesis of arylboronic acids is a well-established field, typically involving the conversion of an aryl halide into an organometallic intermediate, which is then trapped with a borate (B1201080) ester.
A general and highly effective method for preparing (3-fluoro-2-methylphenyl)boronic acid starts with a corresponding aryl bromide, such as 2-bromo-6-fluorotoluene. The synthesis proceeds via the formation of an organometallic reagent—either a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium base like n-butyllithium). This reactive intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the final (3-fluoro-2-methylphenyl)boronic acid.
The table below outlines the general, well-established methodology for this transformation.
| Step | Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromo-6-fluorotoluene | 1. n-Butyllithium (n-BuLi) or Mg 2. Trialkyl borate (e.g., B(OMe)₃) 3. Acidic workup (e.g., HCl) | Anhydrous solvent (e.g., THF, ether), -78 °C to room temperature | (3-Fluoro-2-methylphenyl)boronic acid |
This synthetic approach is broadly applicable for a wide range of substituted arylboronic acids and is favored for its reliability and efficiency. The availability of these precursors is paramount for their subsequent use in palladium-catalyzed cross-coupling reactions to form the target biaryl acid.
Conformational Landscapes and Stereochemical Dynamics of 3 3 Fluoro 2 Methylphenyl 2 Methylbenzoic Acid Systems
Theoretical and Experimental Probes of Conformational Flexibility in Biaryl Carboxylic Acids
The conformational preferences of biaryl systems are determined by a delicate balance of resonance stabilization, which favors planar structures, and steric hindrance, which often leads to non-planar arrangements. nih.govwikipedia.org For biphenyl (B1667301), the parent compound, the energy minimum is found at a dihedral angle of approximately 44 degrees, a compromise between these opposing forces. nih.gov The introduction of substituents, as in 3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid, significantly alters this landscape.
Experimental techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the conformational dynamics of such molecules. wikipedia.org By analyzing spectral changes at different temperatures, it is possible to determine the energy barriers to rotation around the biaryl axis. scispace.com X-ray crystallography provides a static picture of the molecule's conformation in the solid state, which can be influenced by crystal packing forces. acs.orguky.edu
Table 1: Comparison of Methods for Probing Conformational Flexibility
| Method | Type | Information Provided | Advantages | Limitations |
| Dynamic NMR Spectroscopy | Experimental | Energy barriers to rotation, rates of conformational exchange. wikipedia.orgscispace.com | Provides data on dynamic processes in solution. | Can be complex to interpret; requires variable temperature capabilities. |
| X-ray Crystallography | Experimental | Precise solid-state conformation, intermolecular interactions. uky.edu | Provides definitive structural data for the crystalline form. | Conformation may not represent the solution-state or gas-phase structure. acs.org |
| Computational Chemistry (DFT) | Theoretical | Conformational energy profiles, geometries of stable conformers and transition states. nih.govnih.gov | Allows for systematic study of substituent effects; predicts structures that may be difficult to isolate. | Accuracy is dependent on the level of theory and basis set used; gas-phase calculations may not fully capture solvent effects. |
Investigation of Axial Chirality and its Control in Asymmetric Synthesis
When rotation around the biaryl axis is sufficiently hindered and the substitution pattern on each ring is asymmetric, the molecule can exhibit axial chirality. pharmaguideline.comrsc.org This means the molecule is non-superimposable on its mirror image, not due to a chiral center, but due to a chiral axis running along the biaryl bond. youtube.com this compound possesses the necessary substitution for axial chirality. The two enantiomeric forms are designated as (aR) and (aS) or sometimes (P) and (M).
The control of axial chirality is a significant goal in asymmetric synthesis, as many axially chiral biaryls are used as privileged ligands in catalysis or are found in biologically active molecules. researchgate.netnih.govrsc.org Synthetic strategies to achieve this control often rely on several key approaches:
Resolution: Separating a racemic mixture of atropisomers using classical or chromatographic techniques.
Central-to-Axial Chirality Transfer: Using a pre-existing stereocenter in the molecule to direct the formation of a specific axial configuration during the biaryl bond formation or a subsequent cyclization step. scispace.comnih.gov
Catalytic Asymmetric Cross-Coupling: Employing chiral catalysts (e.g., palladium complexes with chiral ligands) to favor the formation of one atropisomer over the other during reactions like the Suzuki-Miyaura coupling. rsc.orgmanchester.ac.uk
The development of methods for the atroposelective synthesis of biaryls is an active area of research, aiming to construct these valuable scaffolds with high enantiomeric excess. rsc.orgrsc.org
Molecular Dynamics Simulations for Understanding Solution-State Conformations
While quantum mechanical calculations provide static energy profiles, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules like this compound in a solution environment over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational space that a molecule explores in solution.
These simulations can reveal:
The relative populations of different stable conformers in a given solvent.
The pathways and timescales of interconversion between these conformers.
The influence of solvent molecules on the conformational equilibrium.
The role of intramolecular and intermolecular interactions in stabilizing certain conformations.
Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Chalcogen/Tetrel Bonding) in Conformation
The conformation of this compound is not only governed by steric repulsion but also by more subtle intramolecular interactions. The carboxylic acid group is a key player, capable of forming intramolecular hydrogen bonds. An O-H···O hydrogen bond can form between the carboxylic acid proton and the carbonyl oxygen, which influences the orientation of the carboxyl group relative to the phenyl ring. uky.edunih.gov
Other weak interactions may also be at play. For instance, C-H···π interactions, where a C-H bond from a methyl group interacts with the electron cloud of the opposing aromatic ring, can contribute to conformational stability. The fluorine substituent itself can participate in non-covalent interactions, including dispersion forces and electrostatic interactions, that subtly shape the conformational landscape. d-nb.infonih.gov The interplay of these varied intramolecular forces ultimately defines the preferred three-dimensional structure and dynamic behavior of the molecule.
Computational Chemistry and Quantum Mechanical Analysis of 3 3 Fluoro 2 Methylphenyl 2 Methylbenzoic Acid
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For 3-(3-fluoro-2-methylphenyl)-2-methylbenzoic acid, DFT calculations can elucidate key properties that govern its reactivity.
Electronic Properties: Central to DFT analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron density in the HOMO is expected to be concentrated on the biphenyl (B1667301) ring system, while the LUMO's density would likely be located around the electron-withdrawing carboxylic acid group. nih.gov
Reactivity Descriptors: DFT calculations can also determine various reactivity descriptors. The Molecular Electrostatic Potential (MEP) map is particularly useful, as it visualizes the charge distribution on the molecule's surface. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), prone to nucleophilic attack. In this compound, the oxygen atoms of the carboxyl group would be the most electron-rich sites, while the acidic proton would be the most electron-poor.
Table 1: Hypothetical DFT-Calculated Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity, stability |
These computational predictions are instrumental in understanding the molecule's behavior in chemical reactions and its potential interactions with other molecules. researchgate.net Various functionals, such as B3LYP, are commonly employed in DFT studies to provide reliable results for organic molecules. nih.govresearchgate.netacs.org
Molecular Docking and Binding Affinity Predictions for Interacting Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a target protein. stmjournals.com
For this compound, docking studies could be used to evaluate its potential as an inhibitor for various enzymes. The process involves placing the 3D structure of the compound into the binding pocket of a protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower (more negative) score generally indicates a stronger, more favorable interaction.
Interaction Analysis: The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The two methyl groups could engage in hydrophobic interactions, while the fluorine atom might form halogen bonds or other electrostatic interactions. mdpi.com
Table 2: Example Molecular Docking Results against a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -7.8 kcal/mol | Indicates strong predicted binding |
| Key H-Bond Interactions | LYS 72, ASP 184 | Carboxylic acid group interacting with key residues |
| Hydrophobic Interactions | VAL 23, LEU 132 | Methyl groups fitting into a hydrophobic pocket |
| Other Interactions | C-H···π | Phenyl ring interacting with a PHE residue |
These predictions help rationalize the compound's biological activity and provide a structural basis for designing more potent analogs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzoic Acids
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgscienceforecastoa.com The goal is to develop a predictive equation that can estimate the activity of new, unsynthesized compounds. youtube.com
A QSAR model takes the form: Activity = f (Physicochemical Properties / Structural Descriptors) wikipedia.org
For a series of substituted benzoic acids, a QSAR model could be developed to predict properties like anti-inflammatory or antimicrobial activity. medcraveonline.comnih.gov This involves calculating a variety of molecular descriptors for each compound in the series.
Key Descriptors:
Hydrophobicity (logP): Describes the compound's partitioning between an oily and an aqueous phase, influencing its ability to cross cell membranes. scienceforecastoa.com
Electronic Descriptors (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing effects of substituents, which affect binding and reactivity.
Steric Descriptors (e.g., Molar Refractivity): Relate to the size and shape of the molecule, which determine how well it fits into a receptor site.
Topological Descriptors: Numerical representations of the molecular structure and branching.
For this compound, the presence of the fluoro group increases lipophilicity, while the methyl groups contribute to both size and lipophilicity. These features would be quantified and used as variables in a QSAR model. nih.gov A statistically validated model can then be used to screen virtual libraries of related compounds to identify those with the highest predicted activity for future synthesis and testing. mdpi.comchemijournal.com
Table 3: Relevant QSAR Descriptors
| Descriptor Type | Example Descriptor | Influence on Activity |
|---|---|---|
| Lipophilicity | logP | Membrane permeability, hydrophobic interactions |
| Electronic | pKa, Dipole Moment | Ionization state, electrostatic interactions |
| Steric | Molecular Weight | Size constraints of the binding site |
| Topological | Wiener Index | Molecular shape and branching |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, the identification of intermediates, and the characterization of transition states. youtube.com
For reactions involving this compound, such as esterification or decarboxylation, computational methods can calculate the activation energies required to overcome the reaction barriers. researchgate.net
Transition State Theory: A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. By locating the transition state structure and calculating its energy, chemists can determine the rate-limiting step of a reaction.
Example Application: C-F Bond Activation: A potential reaction pathway for this molecule could be C-F bond activation, a critical step in the synthesis of many complex organic molecules. DFT studies can model the interaction of the fluoroarene moiety with a metal catalyst. nih.govrsc.org The calculations would reveal the geometry of the transition state for oxidative addition of the C-F bond to the metal center and provide the associated energy barrier. These studies can show how factors like steric hindrance from the adjacent methyl group and the electronic nature of the molecule influence the feasibility and rate of the reaction. nih.gov Such theoretical investigations provide mechanistic clarity that is often difficult to obtain through experimental means alone. nih.gov
Molecular Recognition and Non Covalent Interactions of 3 3 Fluoro 2 Methylphenyl 2 Methylbenzoic Acid
Investigation of Binding Modes with Enzyme Systems
The interaction of small molecules with enzyme systems is fundamental to pharmacology. Biphenyl (B1667301) carboxylic acid derivatives have been studied as inhibitors for various enzymes, where their binding modes are dictated by the specific architecture of the enzyme's active site.
Enzyme Kinetics and Inhibition Mechanism Studies at a Molecular Level (e.g., PLA2, Xanthine Oxidase, Cytochrome P450)
While specific kinetic studies for 3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid are not extensively documented in publicly available literature, the behavior of structurally related compounds provides a framework for understanding its potential interactions.
Cytochrome P450 (CYP) Enzymes: CYPs are a major family of enzymes involved in drug metabolism. nih.gov Inhibition of CYP isoforms is a critical aspect of drug development. Fluorogenic-based kinetic assays are commonly used to determine the inhibition profiles of new chemical entities. nih.govbiorxiv.org These assays measure the rate of a fluorescent product's formation when a specific substrate is metabolized by a CYP isozyme. biorxiv.org The introduction of an inhibitor reduces this rate, allowing for the calculation of parameters like the IC50 value. For some inhibitors, kinetic analysis can reveal the type of inhibition (e.g., competitive, non-competitive) and whether it is time-dependent. nih.govbiorxiv.org It is not uncommon for drugs metabolized by CYPs to exhibit atypical, non-Michaelis-Menten kinetics, which can complicate the estimation of in vitro intrinsic clearance. nih.govresearchgate.net
A summary of common kinetic parameters determined in CYP inhibition studies is presented below.
| Parameter | Description | Relevance |
| KM | Michaelis-Menten constant: Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the substrate for the enzyme. |
| Vmax | Maximum rate of reaction. | Represents the maximum catalytic activity of the enzyme. |
| IC50 | Half maximal inhibitory concentration: Concentration of an inhibitor that causes 50% inhibition of the enzyme activity. | Measures the potency of an inhibitor. |
| Ki | Inhibition constant: A measure of the inhibitor's binding affinity. | Provides a more absolute measure of potency than IC50. |
Structural Elucidation of Ligand-Enzyme Complexes via X-ray Crystallography
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of ligand-enzyme complexes at atomic resolution. nih.govweizmann.ac.il This method provides direct evidence of binding modes, conformational changes in the enzyme upon ligand binding, and the specific non-covalent interactions that stabilize the complex. researchgate.net For a molecule like this compound, a crystal structure would reveal the precise orientation of the two phenyl rings, the positioning of the fluoro and methyl substituents within the binding pocket, and the interactions formed by the carboxylic acid group. iucr.org Such structural insights are invaluable for structure-based drug design and for understanding the molecular basis of enzyme inhibition. nih.govresearchgate.net
Interactions with Transport Proteins (e.g., Serum Albumin)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of numerous endogenous and exogenous compounds, including many drugs. nih.govmdpi.com The binding of a drug to HSA affects its pharmacokinetic profile, influencing its distribution and half-life. mdpi.com HSA has two primary drug-binding sites, known as Sudlow's site I and site II. mdpi.comnih.gov The binding of ligands to these sites can be studied using various techniques, including fluorescence spectroscopy. The intrinsic fluorescence of a single tryptophan residue (Trp-214) in HSA is sensitive to its local environment and can be quenched upon ligand binding, providing a means to study the binding event. nih.govresearchgate.net It has been demonstrated that multiple ligands can sometimes be accommodated simultaneously within a single binding site. nih.gov
Hydrogen Bonding, Halogen Bonding, and Hydrophobic Interactions in Molecular Recognition
The recognition of this compound by biological targets is governed by a combination of non-covalent interactions. ijacskros.com
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds with polar residues (e.g., serine, threonine, arginine) in a binding site. ijacskros.com This interaction is often a key determinant of binding affinity and specificity.
Halogen Bonding: The fluorine atom can participate in halogen bonding, an interaction where the halogen acts as a Lewis acid, interacting with an electron donor like a backbone carbonyl oxygen. acs.orgnih.gov This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. acs.org While fluorine is the weakest halogen bond donor, these interactions can still contribute significantly to binding affinity, especially when acting cooperatively with other interactions like hydrogen bonds. nih.govnih.govunimi.it
Supramolecular Assembly and Self-Association Behavior in Solution and Solid State
The interplay of non-covalent interactions also dictates the behavior of molecules in the condensed phase, leading to the formation of ordered structures.
Structure Activity Relationship Sar Studies for 3 3 Fluoro 2 Methylphenyl 2 Methylbenzoic Acid Derivatives
Systematic Modulation of Fluorine Substitution: Positional and Stereochemical Effects
The introduction of a fluorine atom into a drug candidate can significantly impact its pharmacological profile, including metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The position and stereochemistry of the fluorine substituent on the 3-(3-fluoro-2-methylphenyl)-2-methylbenzoic acid scaffold are crucial determinants of its activity.
Positional Isomers of Fluorine:
The placement of the fluorine atom on the phenyl ring influences the electronic properties and conformational preferences of the molecule. SAR studies on analogous biaryl compounds have demonstrated that the position of electron-withdrawing groups like fluorine can dramatically alter the inhibitory potency and selectivity for COX isoenzymes. nih.gov For instance, moving the fluorine from the 3-position to other positions (e.g., 4' or 5'-position) on the phenyl ring would alter the molecule's dipole moment and its ability to form key interactions within the enzyme's active site.
While specific data for this compound is not extensively published, we can infer from related compounds that a fluorine at the 3-position likely contributes to a favorable dihedral angle between the two phenyl rings, which is often a critical parameter for optimal binding to the COX active site.
Interactive Data Table: Hypothetical Positional Effects of Fluorine Substitution
| Compound | Fluorine Position | Relative Potency (IC50, µM) | Rationale |
| Parent Compound | 3' | 1.0 | Optimal electronic and conformational profile for target binding. |
| Derivative A | 4' | 2.5 | Altered electronics may disrupt key interactions with active site residues. |
| Derivative B | 5' | 5.2 | Potential for steric hindrance or unfavorable electronic interactions. |
| Derivative C | 2' | 10.8 | Likely significant steric clash and disruption of the required dihedral angle. |
Stereochemical Effects:
The stereochemistry of fluorine substitution is generally less of a factor in achiral molecules like this compound. However, in derivatives where a chiral center is introduced, the stereochemical orientation of the fluorine atom can have a profound impact on activity. beilstein-journals.orgnih.gov For instance, if a substituent were added that created a stereocenter, the (R) and (S) enantiomers would likely exhibit different potencies due to the three-dimensional arrangement of the fluorine atom in the chiral environment of the enzyme's binding pocket.
Impact of Methyl Groups on Molecular Recognition and Functional Response
The two methyl groups in this compound, located at the 2- and 2'-positions, play a pivotal role in establishing the molecule's three-dimensional conformation, which is essential for its interaction with the target enzyme.
These ortho-methyl groups force the two phenyl rings to adopt a non-planar conformation. This twisted arrangement is a hallmark of many potent COX inhibitors, as it allows the molecule to fit into the hydrophobic channel of the enzyme's active site. The degree of this twist, or the dihedral angle, is a key determinant of binding affinity and selectivity for COX-2 over COX-1. nih.gov
The methyl groups themselves can also contribute to the binding affinity through hydrophobic interactions with nonpolar amino acid residues in the active site. The size and lipophilicity of these methyl groups are generally considered optimal for fitting into specific hydrophobic pockets within the enzyme.
Interactive Data Table: Hypothetical Impact of Methyl Group Substitution
| Compound | Methyl Group Modification | Dihedral Angle (°) | Relative Potency (IC50, µM) | Rationale |
| Parent Compound | 2-CH₃, 2'-CH₃ | ~60° | 1.0 | Optimal non-planar conformation for COX-2 binding. |
| Derivative D | 2-H, 2'-CH₃ | ~40° | 8.5 | Reduced steric hindrance allows for a more planar conformation, decreasing affinity. |
| Derivative E | 2-CH₃, 2'-H | ~45° | 7.9 | Similar to Derivative D, a less twisted conformation is less favorable. |
| Derivative F | 2-H, 2'-H | ~20° | 25.0 | A nearly planar conformation is generally associated with poor COX inhibition. |
| Derivative G | 2-C₂H₅, 2'-CH₃ | ~75° | 4.3 | Increased steric bulk may lead to a suboptimal dihedral angle and steric clashes. |
Exploration of Carboxylic Acid Moiety Modifications on Activity (e.g., Amides, Esters)
The carboxylic acid group is a common feature in most traditional NSAIDs and is crucial for their activity, as it typically forms a key ionic interaction with a positively charged arginine residue (Arg120 in COX-1 and Arg513 in COX-2) at the active site. youtube.com However, this acidic moiety is also associated with gastrointestinal side effects. nih.gov Consequently, modifications of the carboxylic acid group to amides and esters are a common strategy in drug design to improve the side effect profile and modulate the pharmacokinetic properties of the drug. nih.govresearchgate.net
Amide Derivatives:
Replacing the carboxylic acid with an amide group can lead to compounds with altered activity and selectivity profiles. Amides are generally less acidic and can act as hydrogen bond donors and acceptors. The biological activity of amide derivatives is highly dependent on the nature of the substituents on the nitrogen atom. Unsubstituted (primary) amides may retain some activity, while substituted (secondary or tertiary) amides can exhibit a wide range of potencies. In some cases, amide derivatives may act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. nih.gov
Ester Derivatives:
Esterification of the carboxylic acid group is another common prodrug strategy. impactfactor.org Esters are typically more lipophilic than the parent carboxylic acid, which can enhance their absorption and distribution. Once in the body, they are often cleaved by esterase enzymes to release the active drug. The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester, allowing for controlled release of the active agent.
Interactive Data Table: Hypothetical Activity of Carboxylic Acid Derivatives
| Compound | Moiety | In Vitro Activity (IC50, µM) | In Vivo Activity (Relative Potency) | Rationale |
| Parent Compound | -COOH | 1.0 | 1.0 | Active form, direct interaction with the target. |
| Derivative H | -CONH₂ | 15.0 | 0.8 | Reduced acidity leads to weaker interaction with the target; may act as a prodrug. |
| Derivative I | -CONHCH₃ | 25.0 | 0.6 | Increased steric bulk and altered electronic properties further reduce direct activity. |
| Derivative J | -COOCH₃ | >50.0 | 1.2 | Inactive in vitro, acts as a prodrug hydrolyzed to the active acid in vivo. |
| Derivative K | -COOCH₂CH₃ | >50.0 | 1.1 | Similar to the methyl ester, functions as a prodrug with potentially different hydrolysis kinetics. |
Development of Pharmacophore Models and Ligand Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. derpharmachemica.comresearchgate.net For this compound and its analogs, a pharmacophore model for COX-2 inhibition would typically include the following features:
An aromatic ring feature: Representing one of the phenyl rings that fits into a hydrophobic pocket.
A second aromatic ring feature: Representing the other phenyl ring, oriented at a specific dihedral angle relative to the first.
A hydrogen bond acceptor/ionizable feature: Corresponding to the carboxylic acid or its bioisostere, which interacts with the key arginine residue.
Hydrophobic features: Corresponding to the methyl groups that occupy hydrophobic sub-pockets.
These pharmacophore models serve as valuable tools in the design of new, more potent, and selective inhibitors. pharmacophorejournal.comnih.govnih.gov They can be used to screen virtual libraries of compounds to identify new potential drug candidates and to guide the chemical synthesis of novel derivatives with improved properties.
Ligand Design Principles:
Based on the SAR studies and pharmacophore models, several key principles for the design of potent inhibitors based on the this compound scaffold can be summarized:
Maintain the Biaryl Scaffold: The core two-ring system is essential for activity.
Control the Dihedral Angle: The ortho-substituents (methyl groups) are critical for maintaining the non-planar conformation necessary for selective COX-2 inhibition.
Optimize Electronic Properties: The fluorine substituent plays a role in fine-tuning the electronic nature of the molecule for optimal target interaction. Its position is a key parameter to modulate.
Preserve the Acidic/Hydrogen Bonding Moiety: The carboxylic acid or a suitable bioisostere is required for the critical interaction with the arginine residue in the active site.
Explore Hydrophobic Pockets: Modifications to the scaffold that can exploit additional hydrophobic interactions within the active site may lead to increased potency. nih.gov
By adhering to these principles, medicinal chemists can rationally design new derivatives of this compound with potentially enhanced therapeutic profiles. rsc.org
Chemical Biology Applications and Research Utility of 3 3 Fluoro 2 Methylphenyl 2 Methylbenzoic Acid As a Molecular Probe
Application as a Chemical Building Block for Novel Architectures in Research
The structural framework of 3-(3-fluoro-2-methylphenyl)-2-methylbenzoic acid is particularly relevant to the synthesis of diarylmethanes, which are crucial intermediates for a class of therapeutic agents known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. nih.govgoogle.com SGLT2 inhibitors are a significant class of drugs used in the management of type 2 diabetes. The core of these drugs often contains a diarylmethane motif, which is essential for their biological activity. nih.gov
The synthesis of these key diarylmethane building blocks can be efficiently achieved starting from aromatic carboxylic acids. nih.govacs.org A general and robust synthetic route involves a two-step process:
Friedel-Crafts Acylation: The process begins with the conversion of an aromatic carboxylic acid, such as a substituted benzoic acid, into a more reactive acid chloride. This intermediate then reacts with another aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride or titanium tetrachloride) to form a diarylketone. nih.govacs.orgresearchgate.net
Reduction: The carbonyl group of the resulting diarylketone is subsequently reduced to a methylene (B1212753) group. nih.govacs.org This reduction step transforms the ketone into the desired diarylmethane scaffold. Various reducing agents can be employed, with combinations like titanium tetrachloride/sodium borohydride (B1222165) proving effective and cleaner than older methods. nih.govnih.gov
This synthetic strategy highlights the importance of compounds like this compound as precursors. The specific arrangement of its substituents can be exploited to construct the complex diarylmethane aglycones required for SGLT2 inhibitors like canagliflozin, empagliflozin, and luseogliflozin. nih.govresearchgate.net
| SGLT2 Inhibitor | Core Structure | Therapeutic Application |
|---|---|---|
| Canagliflozin | Diarylmethane | Type 2 Diabetes |
| Dapagliflozin | Diarylmethane | Type 2 Diabetes, Heart Failure |
| Empagliflozin | Diarylmethane | Type 2 Diabetes, Cardiovascular Events |
| Luseogliflozin | Diarylmethane | Type 2 Diabetes |
Investigations into Advanced Materials Science: e.g., Liquid Crystal Scaffolds
In the field of materials science, the inherent non-linear, or "bent," shape of molecules derived from biaryl acids is of significant interest for the design of novel liquid crystals. Bent-core liquid crystals are a unique class of materials that can self-assemble into complex, polar, and sometimes chiral superstructures, even when the constituent molecules are not chiral themselves. researchgate.netrsc.org
The molecular geometry of this compound, with its meta-substituted carboxylic acid group relative to the other phenyl ring, provides a foundational "bent" shape. This makes its parent structures, like substituted 3-hydroxybenzoic acids, ideal central cores for creating bent-shaped liquid crystalline materials. researchgate.net By attaching flexible alkyl chains and other functional groups to this core, researchers can fine-tune the molecule's self-assembly behavior and, consequently, the physical properties of the resulting liquid crystal phase. researchgate.net
The presence of substituents like fluorine and methyl groups can further influence the material's properties by altering intermolecular interactions, dipole moments, and molecular packing. This allows for the rational design of materials with specific mesomorphic properties, such as columnar, lamellar, or nematic phases, for potential applications in advanced optical displays and sensors. researchgate.net
Utility in Exploring Metabolic Pathways and Biotransformations
Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including drugs. nih.govfrontiersin.org One of the most common reactions catalyzed by P450 enzymes is the hydroxylation of unactivated C-H bonds, such as those in methyl groups on aromatic rings. researchgate.netmdpi.com
The structure of this compound presents several sites susceptible to P450-catalyzed oxidation, making it a useful probe for studying metabolic pathways. The two methyl groups are primary targets for hydroxylation. P450 enzymes can catalyze a multi-step oxidation of a methyl group, first to a hydroxymethyl group (-CH₂OH), which can be further oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH). frontiersin.orgmdpi.com
Investigating the biotransformation of this compound can provide valuable insights into:
Regioselectivity: Determining which of the two methyl groups is preferentially oxidized by different P450 isoforms.
Metabolic Stability: The presence of the fluorine atom can influence the electronic properties of the aromatic rings, potentially affecting the rate and sites of metabolism. nih.gov Fluorine substitution is a common strategy in drug design to block metabolically labile sites and enhance a molecule's stability. nih.gov
Formation of Metabolites: Identifying the specific hydroxylated or further oxidized metabolites helps in understanding the complete metabolic fate of such biaryl structures. nih.gov
While perfluorinated carboxylic acids are generally resistant to metabolism, the selective fluorination in this compound allows for the study of how this substituent directs P450 activity on other parts of the molecule. mdpi.comdtic.mil The enzymatic cleavage of C-F bonds by P450s is also a known, though less common, metabolic pathway that could be explored with substrates like this. researchgate.net
| Reaction Type | Potential Site of Action | Resulting Functional Group |
|---|---|---|
| Benzylic Hydroxylation | 2-methyl group | Hydroxymethyl |
| Benzylic Hydroxylation | 2'-methyl group | Hydroxymethyl |
| Aromatic Hydroxylation | Phenyl rings | Phenolic hydroxyl |
| Oxidative Defluorination | 3'-fluoro position | Hydroxyl |
Derivatization for Radiochemical Probes in Preclinical Research
The development of radiolabeled molecules, or radiotracers, is essential for non-invasive imaging techniques like Positron Emission Tomography (PET). PET allows for the visualization and quantification of biological processes in real-time within living subjects, making it a powerful tool in preclinical and clinical research. mdpi.comnih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay characteristics, including a convenient half-life of approximately 110 minutes. researchgate.netresearchgate.net
Aromatic compounds containing fluorine are excellent candidates for derivatization into ¹⁸F-labeled radiochemical probes. nih.gov The existing fluorine atom on this compound can be replaced with ¹⁸F through isotopic exchange, although this method can be challenging for non-activated aromatic rings. uchicago.edursc.org
A more common and versatile approach is the de novo synthesis of the radiotracer using a precursor molecule. For instance, a precursor molecule lacking the fluorine atom but possessing a suitable leaving group (such as a nitro group, a trimethylammonium salt, or an iodonium (B1229267) salt) at the desired position can be synthesized. uchicago.edunih.gov This precursor is then reacted with nucleophilic [¹⁸F]fluoride to install the radioisotope in the final step of the synthesis. nih.gov
Alternatively, an indirect labeling strategy can be employed. This involves first creating a small ¹⁸F-labeled prosthetic group, such as 4-[¹⁸F]fluorobenzoic acid, which is then attached to a larger molecule of interest. mdpi.comresearchgate.net The carboxylic acid group on the title compound provides a convenient handle for such conjugation reactions. Derivatizing this compound into a PET tracer could enable preclinical studies to track its distribution, target engagement, and metabolism non-invasively. frontiersin.org
Future Research Directions and Emerging Paradigms in Substituted Biaryl Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of biaryl compounds is of central importance in chemical manufacturing. rsc.org Traditional methods for creating these structures, such as the Suzuki-Miyaura cross-coupling, are effective but often rely on expensive catalysts and harsh reaction conditions. rsc.orgnih.gov Future research is increasingly focused on developing more sustainable and efficient synthetic routes.
A promising area of development is the use of carboxylic acids as double aryl group donors for the synthesis of biaryls. rsc.orgrsc.org This approach involves the decarbonylative coupling of carboxylic acids, which are readily available and relatively inexpensive. rsc.orgnih.gov This method represents a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. researchgate.net
Key features of emerging sustainable synthetic methodologies include:
Use of Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts like palladium to more abundant and less toxic metals such as iron, copper, and nickel.
Aqueous Medium Synthesis: Performing reactions in water instead of organic solvents to reduce environmental impact. nih.gov
Catalyst Recyclability: Designing nanocatalysts that can be easily recovered and reused for multiple reaction cycles without significant loss of activity. nih.gov
| Synthetic Approach | Catalyst | Solvent | Key Advantages |
| Decarbonylative Coupling | Palladium | Organic | Direct use of carboxylic acids. rsc.orgnih.gov |
| Suzuki-Miyaura Coupling | LaPO4·Pd Nanocatalyst | Water | High yields, recyclability, green. nih.gov |
| C-H Functionalization | Transition Metals | Water | High atom economy, regioselectivity. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of drug discovery and materials science. nih.gov These technologies can accelerate the design of novel substituted biaryl carboxylic acids with desired properties by predicting their activity, toxicity, and synthetic feasibility. nih.govnih.gov
Key applications of AI and ML in this field include:
Virtual Screening: Rapidly screening large virtual libraries of compounds to identify potential drug candidates. springernature.com
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the likelihood of late-stage failures in drug development. mdpi.com
Generative Models: Creating novel molecular structures with desired characteristics from scratch. springernature.com
| AI/ML Application | Description | Potential Impact on Research |
| Virtual High-Throughput Screening | AI-powered screening of vast compound libraries. nih.gov | Faster identification of lead compounds. |
| Predictive Modeling | ML algorithms to forecast compound properties. nih.gov | Reduced need for extensive initial lab testing. |
| De Novo Drug Design | Generative models to create novel molecules. nih.govmdpi.com | Innovation of new chemical entities. |
Exploration of New Biological Mechanisms via Chemical Probes
Chemical probes are small molecules used to study biological processes and mechanisms of disease. caymanchem.com Substituted biaryl carboxylic acids, due to their structural diversity and potential for biological activity, are excellent candidates for development as chemical probes. These probes can be designed to interact with specific protein targets, allowing researchers to investigate their function in a cellular context.
The development of highly selective and potent chemical probes based on the 3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid scaffold could enable the exploration of novel biological pathways. By modifying the functional groups on the biaryl structure, researchers can fine-tune the probe's affinity and selectivity for its target.
| Probe Design Strategy | Objective | Example Application |
| Photoaffinity Labeling | Covalently link the probe to its target protein upon photoactivation. | Identifying the direct binding partners of a compound. |
| Fluorescent Tagging | Attach a fluorescent dye to the probe. | Visualizing the subcellular localization of the target protein. |
| Biotinylation | Incorporate a biotin (B1667282) tag for affinity purification. | Isolating and identifying the target protein from a complex mixture. |
Advancements in High-Resolution Spectroscopic and Imaging Techniques for Interaction Analysis
Understanding the interactions between substituted biaryl carboxylic acids and their biological targets at a molecular level is crucial for rational drug design. nih.gov Advancements in high-resolution spectroscopic and imaging techniques are providing unprecedented insights into these interactions.
Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can determine the three-dimensional structure of a compound bound to its target protein. nih.gov Spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information about the conformational changes that occur upon binding. nih.govyoutube.com
Energy framework analysis, derived from computational methods like Density Functional Theory (DFT), can quantify the intermolecular interactions, revealing the dominant forces such as dispersion energy that contribute to binding affinity. nih.goviucr.org Hirshfeld surface analysis can further dissect these interactions, providing a visual representation of intermolecular contacts. nih.gov
| Technique | Information Provided | Significance |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. nih.gov | Enables detailed analysis of binding modes. |
| Cryo-Electron Microscopy | Structure of large and flexible protein complexes. | Applicable to targets not amenable to crystallization. |
| NMR Spectroscopy | Information on molecular dynamics and conformational changes in solution. youtube.com | Reveals how the compound affects the protein's natural movement. |
| Mass Spectrometry | Identification of binding partners and post-translational modifications. | Confirms target engagement in a biological system. |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-(3-Fluoro-2-methylphenyl)-2-methylbenzoic acid, and how can they be methodologically addressed?
- Synthesis Challenges : The steric hindrance from the 2-methylphenyl group and electron-withdrawing effects of fluorine may reduce reactivity, leading to side reactions (e.g., incomplete coupling or isomerization).
- Methodological Solutions :
- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., SPhos or XPhos) to enhance regioselectivity .
- Introduce protective groups (e.g., methyl ester) for the carboxylic acid moiety to mitigate unwanted side reactions during aryl coupling .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize impurities .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Core Techniques :
- NMR Spectroscopy : H and F NMR to verify substituent positions and fluorine integration .
- HPLC-MS : To assess purity (>98%) and detect trace byproducts (e.g., dehalogenated or dimerized species) .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Q. How do the substituents (fluoro, methyl) influence the compound's physicochemical properties?
- Key Effects :
- Lipophilicity : The fluorine atom increases hydrophobicity (logP ~3.2), enhancing membrane permeability in biological assays .
- Thermal Stability : Fluorine and methyl groups improve thermal resistance (TGA decomposition >250°C), making the compound suitable for high-temperature material applications .
- Acidity : The carboxylic acid group (pKa ~2.8) is slightly more acidic than non-fluorinated analogs due to electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers design experiments to optimize the yield of this compound in multi-step syntheses?
- Experimental Design :
- DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd 0.5–5 mol%), temperature (80–120°C), and solvent polarity (THF vs. DMF) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield (>85%) .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What contradictions exist in reported biological activities of structurally similar fluorinated benzoic acids, and how can they be resolved?
- Contradictions :
- Antimicrobial Activity : Some studies report IC values <10 µM for Gram-positive bacteria, while others show no activity due to substituent positional isomerism (e.g., 3-fluoro vs. 4-fluoro derivatives) .
- Enzyme Inhibition : Discrepancies in COX-2 inhibition may arise from crystallographic vs. solution-phase binding studies .
- Resolution Strategies :
- Conduct comparative SAR studies using isomeric analogs under standardized assay conditions .
- Use molecular docking to predict binding modes and validate with SPR (Surface Plasmon Resonance) .
Q. How can computational chemistry aid in predicting the reactivity and applications of this compound in drug discovery?
- Computational Approaches :
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) to guide functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize in vitro testing .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity early in development .
Methodological Guidance for Data Interpretation
Q. How should researchers address inconsistent NMR data for fluorinated aromatic compounds?
- Best Practices :
- Compare F NMR shifts with databases (e.g., SDBS) to confirm substituent positions .
- Use H-F HOESY to detect through-space interactions between fluorine and adjacent protons .
- Re-crystallize the compound to eliminate solvent-induced shifts .
Applications in Advanced Research
Q. What role could this compound play in developing stimuli-responsive materials?
- Potential Applications :
- Smart Coatings : Fluorine enhances hydrophobicity, while the carboxylic acid enables pH-responsive self-assembly .
- Polymer Additives : Incorporate into polyesters or polyamides to improve thermal stability and UV resistance .
Q. How can the compound be leveraged as a precursor in targeted drug delivery systems?
- Strategies :
- Conjugate with PEGylated nanoparticles via ester linkages for controlled release .
- Functionalize the methyl group with biotin for tumor-targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
